2,6-dichloro-N-(cyclopenta-1,3-dien-1-yl)-N-methylpyrimidin-4-amine
Overview
Description
2,6-dichloro-N-(cyclopenta-1,3-dien-1-yl)-N-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C10H9Cl2N3 and its molecular weight is 242.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal and Molecular Structures
The crystal and molecular structures of compounds closely related to 2,6-dichloro-N-(cyclopenta-1,3-dien-1-yl)-N-methylpyrimidin-4-amine have been studied. These studies often focus on the conformational differences and hydrogen-bonding interactions in the crystal structures, providing insights into the molecular behavior of similar compounds (Odell, McCluskey, Failes, & Tiekink, 2007).
Regioselectivity in Reactions
Research on compounds similar to this compound has explored the regioselectivity in chemical reactions. For example, studies on the reaction of ammonia with certain pyrimidine derivatives have provided valuable information on the formation of specific aminopyrimidines, which could be applicable to similar compounds (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).
Synthesis of Analogous Compounds
The synthesis of analogous compounds to this compound has been a focus of several studies. For instance, research on the synthesis of MC-1220 analogs, which are related to the target compound, has contributed to the development of non-nucleoside reverse transcriptase inhibitors for HIV-1 treatment (Loksha, Pedersen, Loddo, & la Colla, 2016).
Application in Medicinal Chemistry
Studies on compounds similar to this compound have explored their potential applications in medicinal chemistry. For example, research on molecules like 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, which have structural similarities, has revealed their significance in treating hypertension and acting as potential receptor agonists (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).
Properties
IUPAC Name |
2,6-dichloro-N-cyclopenta-1,3-dien-1-yl-N-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c1-15(7-4-2-3-5-7)9-6-8(11)13-10(12)14-9/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHNQIUGBHLCEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC1)C2=CC(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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